Z-Leu-OSu

Description

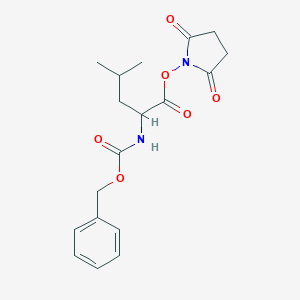

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUOMRURVTBMO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-35-1 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of the Benzyloxycarbonyl (Z) Group in Z-Leu-OSu: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the role of the benzyloxycarbonyl (Z or Cbz) group in N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical reagent in peptide synthesis and bioconjugation. We will delve into the core function of the Z group, present quantitative data on relevant reactions, and provide detailed experimental protocols for the synthesis and application of this compound.

The Core Function of the Z Group: A Shield for Precise Chemistry

The "Z" in this compound stands for benzyloxycarbonyl (Cbz), a well-established and widely used protecting group for the α-amino functionality of amino acids.[1][2][3] Its primary role is to act as a temporary shield, preventing the nucleophilic amino group of leucine from engaging in unwanted side reactions during the formation of a peptide bond.[2][3] By masking the amine, the Z group ensures that the carboxyl group of another amino acid reacts specifically with the intended amino group of a different amino acid or peptide chain, allowing for the controlled, stepwise assembly of peptides.

The Z group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions. This transforms the highly reactive amine into a much less reactive carbamate, which is stable under the conditions required for peptide coupling.[3] One of the key advantages of the Z group is its stability in moderately acidic and basic environments, providing a robust yet selectively removable protecting group.[2]

Quantitative Data and Reaction Parameters

The efficiency of peptide synthesis relies on high yields and purity at each step. While specific quantitative data for this compound is not always published in standardized formats, we can extrapolate from similar Z-protected amino acid N-hydroxysuccinimide esters and related peptide coupling reactions.

Table 1: Representative Quantitative Data for the Synthesis and Application of Z-Amino Acid-OSu Esters

| Parameter | Representative Value/Range | Notes |

| Synthesis of this compound | ||

| Crude Product Yield | 80-95% | Yield after initial work-up, before purification. Dependent on coupling agent and reaction conditions. |

| Purified Product Yield | 65-85% | Yield after recrystallization or chromatography. |

| Purity (Post-Purification) | >98% | As determined by HPLC and/or NMR analysis. |

| Peptide Coupling using this compound | ||

| Coupling Reaction Time | 2-12 hours | Monitored by TLC or HPLC to ensure completion. |

| Dipeptide Crude Yield | 75-90% | Yield of the protected dipeptide after work-up. |

| Dipeptide Purified Yield | 66-84% | Yield after purification.[1] |

| Z Group Deprotection | ||

| Deprotection Time (Hydrogenolysis) | 1-4 hours | Reaction progress should be monitored by TLC. |

| Deprotection Yield | >90% | Yield of the deprotected peptide after work-up. |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent use in a peptide coupling reaction. These protocols are based on established procedures for similar compounds and can be adapted by experienced researchers.

Synthesis of this compound

This protocol describes the synthesis of this compound from Z-L-leucine (Z-Leu-OH) using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Z-L-leucine (Z-Leu-OH)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Diethyl Ether or Hexane

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Z-L-leucine (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc.

-

Activation: Cool the solution to 0°C in an ice bath with continuous stirring. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Reaction: Slowly add the DCC solution to the Z-L-leucine/NHS mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature, stirring overnight.

-

Work-up: After the reaction is complete, cool the mixture again to 0°C to further precipitate the DCU. Filter the mixture to remove the DCU precipitate and wash the filter cake with a small amount of cold, anhydrous solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-solvent (e.g., hexane) until turbidity is observed. Cool the solution to induce crystallization.

-

Characterization: Collect the crystals by filtration, wash with cold non-solvent, and dry under vacuum. The purity of the final product should be assessed by HPLC, and its identity confirmed by NMR spectroscopy.

Peptide Coupling using this compound

This protocol outlines the coupling of this compound with a free amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) in solution.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

A tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA, or Triethylamine - TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Free Amine: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C and add the tertiary base (1.1 equivalents) dropwise to generate the free amine. Stir for 15-20 minutes at 0°C.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution to the freshly prepared free amine solution. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, dilute the mixture with the solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide (Z-Leu-Gly-OMe).

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure protected dipeptide.

Visualizing the Chemical Pathway

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.

Conclusion

The benzyloxycarbonyl group in this compound plays a pivotal role in modern peptide synthesis by providing robust protection of the amino group, thereby enabling the specific and efficient formation of peptide bonds. The N-hydroxysuccinimide ester moiety provides the necessary activation for the carboxyl group to react readily with a free amine. A thorough understanding of the reaction conditions, including the potential for hydrolysis, is crucial for maximizing yields and obtaining high-purity peptides. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and peptide chemistry.

References

Z-Leu-OSu in Peptide Coupling: A Technical Guide to Its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action and practical application of Z-Leu-OSu (N-α-Benzyloxycarbonyl-L-leucine N-succinimidyl ester) in peptide coupling reactions. A cornerstone reagent in classical peptide synthesis, this compound offers a robust method for the incorporation of a protected leucine residue, particularly in solution-phase synthesis strategies.

Introduction to this compound and its Role in Peptide Synthesis

This compound is a derivative of the amino acid L-leucine, strategically modified for efficient peptide bond formation. It features two key components that dictate its function:

-

The Benzyloxycarbonyl (Z) Group: This protecting group caps the α-amino group of leucine, rendering it unreactive during the coupling process. The Z-group is notably stable under various conditions but can be cleanly removed via catalytic hydrogenation, a method orthogonal to the acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2][3]

-

The N-hydroxysuccinimide (OSu) Ester: The carboxyl group of leucine is activated as an N-hydroxysuccinimide ester. This transformation converts the carboxylic acid into a highly reactive species, susceptible to nucleophilic attack by a primary amine. NHS esters are widely used because they are relatively stable, highly reactive with amines, and significantly reduce the risk of racemization at the α-carbon during coupling.[4][5][6]

The combination of a stable, orthogonally removable protecting group and a highly reactive ester makes this compound a valuable tool for the synthesis of short to medium-length peptides and for the preparation of peptide fragments for convergent synthesis strategies.[7]

Mechanism of Action in Peptide Coupling

The formation of a peptide bond using this compound proceeds via a nucleophilic acyl substitution reaction. The process can be broken down into two primary stages: activation (which is pre-prepared in the form of this compound) and coupling.

Step 1: Carboxyl Group Activation (Pre-reaction)

The Z-Leucine is activated by reacting its carboxylic acid group with N-hydroxysuccinimide (NHS), typically in the presence of a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). This forms the stable this compound active ester.

Step 2: The Coupling Reaction

The core of the mechanism involves the reaction of the pre-activated this compound with the free N-terminal amine of an amino acid or a growing peptide chain.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester in this compound.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion departs as a stable leaving group.

-

Peptide Bond Formation: The result is the formation of a new, stable amide (peptide) bond between the leucine residue and the N-terminal residue of the reacting partner, with N-hydroxysuccinimide as a byproduct.

This reaction is typically carried out in an appropriate organic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data on Peptide Coupling

While specific kinetic data for this compound is not extensively tabulated in comparative literature, the performance of NHS ester-mediated couplings is well-documented. The following table summarizes typical performance parameters associated with this class of reagents in both solution-phase and solid-phase synthesis.

| Parameter | Z-Protected (Solution-Phase) | Fmoc-Protected (Solid-Phase) | Notes |

| Typical Per-Step Coupling Yield | Good to Excellent | Excellent (>99%)[2] | Losses in solution-phase are primarily due to purification steps. |

| Racemization Risk | Low[4][5] | Low | NHS esters are known to suppress racemization compared to other activation methods. |

| Reaction Time | 2-4 hours (or longer)[8] | Minutes to a few hours[9] | Solid-phase synthesis often benefits from higher effective concentrations and can be accelerated with microwave irradiation. |

| Byproduct Removal | Labor-intensive (e.g., extraction, crystallization) | Simple washing and filtration[2] | The solid support in SPPS simplifies purification significantly. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Z-protected amino acids and NHS ester couplings.

Protocol 1: Solution-Phase Coupling of this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid or peptide ester (e.g., H-Gly-OEt·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware, magnetic stirrer

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve the amino acid or peptide ester (1.0 equivalent) in anhydrous DCM. If using a hydrochloride salt, add DIPEA (1.1 equivalents) to neutralize the salt and stir for 10-15 minutes at room temperature.

-

Coupling Reaction: Add this compound (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude dipeptide by column chromatography or recrystallization.

-

Protocol 2: On-Resin Deprotection of the Z-Group (Catalytic Transfer Hydrogenation)

This protocol outlines the selective removal of the N-terminal Z-group on a resin-bound peptide, which is orthogonal to standard Fmoc-SPPS side-chain protecting groups.[8]

Materials:

-

Z-Leu-peptide-resin

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrogen source (e.g., hydrogen balloon or cyclohexene as a transfer agent)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Preparation: Swell the Z-Leu-peptide-resin in anhydrous THF within the reaction vessel.

-

Catalyst Addition: In a separate flask, carefully suspend Pd/C (0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF.[8] Add this suspension to the reaction vessel containing the resin.

-

Hydrogenation:

-

Method A (H₂ Gas): Purge the vessel with an inert gas (e.g., Argon), then introduce hydrogen gas via a balloon and stir the suspension vigorously.

-

Method B (Transfer Hydrogenation): Add a hydrogen donor like cyclohexene or 1,4-cyclohexadiene to the reaction mixture.

-

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the deprotection by taking a small sample of resin beads and performing a ninhydrin (Kaiser) test. A positive result (blue beads) indicates the presence of a free primary amine.

-

Washing: Once the reaction is complete, filter the resin to remove the catalyst and wash it thoroughly with THF, DCM, and DMF to prepare it for the next coupling step.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for incorporating a Z-protected amino acid into a peptide chain in a solution-phase context, followed by deprotection.

Caption: Solution-phase workflow for this compound coupling and deprotection.

Conclusion

This compound remains a highly effective and reliable reagent for peptide synthesis, particularly within the realm of solution-phase and fragment condensation strategies. Its mechanism of action, centered on the highly reactive N-hydroxysuccinimide ester, ensures efficient peptide bond formation with minimal racemization. The stability and orthogonal deprotection of the benzyloxycarbonyl group provide critical flexibility for the synthesis of complex peptides. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to effectively leverage this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. bachem.com [bachem.com]

- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

Z-L-Leucine N-hydroxysuccinimide ester (Z-Leu-OSu): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-L-Leucine N-hydroxysuccinimide ester (Z-Leu-OSu) is a key building block in the field of peptide chemistry and drug development. As an N-terminally protected amino acid with an activated carboxyl group, it facilitates the efficient formation of peptide bonds, making it a valuable reagent in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group provides robust protection of the amino terminus, while the N-hydroxysuccinimide (OSu) ester is an excellent leaving group, enabling clean and high-yield coupling reactions under mild conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and applications of this compound, tailored for professionals in research and development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is readily available from commercial suppliers, specific experimental values for properties such as melting point and solubility are not consistently reported for this compound itself. In such cases, data for its isomers, Z-L-isoleucine N-hydroxysuccinimide ester and Z-L-norleucine N-hydroxysuccinimide ester, which share the same molecular formula and weight, are provided as close approximations.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 3397-35-1 | N/A |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1] |

| Molecular Weight | 362.38 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 77-85 °C (for Z-L-norleucine N-hydroxysuccinimide ester) 111-112 °C (for Z-L-isoleucine N-hydroxysuccinimide ester) | [1][2] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile.[3] Slightly soluble in water. | [4] |

| Storage Temperature | 0-8°C | [2] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| Optical Rotation | [α]D20 = -20 ± 2º (c=1 in DMF) (for Z-L-norleucine N-hydroxysuccinimide ester) | [2] |

Structural Information

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the leucine side chain, the α-proton, and the protons of the N-hydroxysuccinimide ring. ¹³C NMR would display distinct peaks for the carbonyl carbons of the carbamate, the ester, and the succinimide, in addition to the aromatic and aliphatic carbons.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum would feature strong absorption bands corresponding to the C=O stretching vibrations of the urethane, ester, and imide functionalities, as well as N-H stretching and bending vibrations.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the exact molecular weight of the compound, consistent with its molecular formula.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of Z-L-Leucine N-hydroxysuccinimide ester.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not extensively published. However, the following sections provide generalized and well-established methodologies for its preparation and use in peptide synthesis, based on procedures for analogous compounds.[4][5]

Synthesis of this compound

The synthesis of this compound typically involves the activation of the carboxylic acid of Z-L-Leucine (Z-Leu-OH) with a coupling reagent in the presence of N-hydroxysuccinimide (NHS).

Materials:

-

Z-L-Leucine (Z-Leu-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether

-

Ice bath

Procedure:

-

Dissolution: Dissolve Z-Leu-OH (1 equivalent) and NHS (1.1-1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (DCC or EDC, 1.1-1.2 equivalents) portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.

-

Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Remove the DCU by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by aqueous work-up.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Peptide Coupling using this compound

This compound is primarily utilized in solution-phase peptide synthesis. The activated OSu group readily reacts with the free amino group of another amino acid or peptide to form a stable amide bond.

Materials:

-

This compound

-

Amino acid or peptide with a free N-terminus (e.g., H-Gly-OMe)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if the amino component is a salt.

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve the amino component (1 equivalent) in anhydrous DMF or DCM. If the amino component is a hydrochloride or trifluoroacetate salt, add 1-1.2 equivalents of a tertiary base to neutralize it.

-

Coupling: Add this compound (1-1.2 equivalents) to the solution of the amino component.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude dipeptide is then purified, typically by extraction and/or recrystallization or column chromatography, to remove any unreacted starting materials and byproducts.

Caption: Workflow for a typical peptide coupling reaction using this compound.

Applications in Research and Drug Development

This compound is a versatile reagent with several applications in the synthesis of peptides and related molecules for research and pharmaceutical development:

-

Peptide Synthesis: It serves as a fundamental building block for the incorporation of a protected leucine residue into a peptide sequence.[6] Leucine is a common amino acid in many biologically active peptides.

-

Fragment Condensation: Protected peptide fragments can be synthesized using this compound for subsequent ligation in convergent solid-phase or solution-phase peptide synthesis strategies.[5]

-

Synthesis of Peptidomimetics: this compound can be used in the synthesis of modified peptides and peptidomimetics where the leucine residue is important for biological activity.

-

Bioconjugation: Following the coupling reaction and subsequent deprotection of the Z-group, the newly introduced leucine residue can potentially be a site for further modification or conjugation, although the side chain itself is not typically used for direct conjugation.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-L-Leucine N-hydroxysuccinimide ester is a valuable and efficient reagent for the incorporation of a Z-protected leucine residue in peptide synthesis. While a comprehensive public dataset of its specific experimental properties is limited, its chemical identity and utility are well-established. This guide provides a summary of the available information and generalized protocols to aid researchers in its safe and effective use. For critical applications, it is recommended to perform in-house characterization to confirm the properties of the specific batch being used.

References

- 1. z-l-isoleucine n-hydroxysuccinimide ester | CAS 3391-99-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

Applications of Z-Leu-OSu in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu) is a versatile amino acid derivative widely employed in synthetic chemistry. Its pre-activated N-hydroxysuccinimide (OSu) ester functionality makes it a highly efficient acylating agent for primary and secondary amines, facilitating the formation of stable amide bonds. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of the leucine residue, which is stable under various reaction conditions and can be selectively removed, typically by catalytic hydrogenation. This combination of properties makes this compound a valuable building block in several key areas of synthetic chemistry, most notably in peptide synthesis, but also in bioconjugation and the development of enzyme inhibitors and probes. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols and quantitative data to support its use in research and development.

Core Applications

The primary applications of this compound stem from its ability to readily form peptide bonds with high efficiency and minimal racemization.[1]

-

Peptide Synthesis : this compound is a key reagent in both solution-phase and solid-phase peptide synthesis (SPPS) for the introduction of a leucine residue into a peptide sequence.[1] The activated OSu group ensures rapid and clean coupling reactions.

-

Bioconjugation : The reactivity of this compound with amine groups allows for its use in conjugating the Z-leucine moiety to proteins, antibodies, or other biomolecules. This can be used to modify the properties of the target molecule or to introduce a handle for further functionalization after deprotection of the Z-group.

-

Synthesis of Enzyme Inhibitors and Probes : Leucine residues are often found in the active sites of enzymes, particularly proteases. This compound can be used as a starting material for the synthesis of peptide-based enzyme inhibitors and activity-based probes.[1]

Data Presentation: Quantitative Analysis of a Model Coupling Reaction

The following table summarizes representative quantitative data for the solution-phase synthesis of a model dipeptide, Z-Leu-Gly-OMe, using this compound and Glycine methyl ester hydrochloride. These values are based on established protocols for similar Z-protected amino acid-OSu esters and serve as a benchmark for expected outcomes. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Representative Value/Range | Notes |

| Coupling Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion. |

| Crude Product Yield | 85 - 95% | Yield after initial aqueous work-up, before purification. |

| Purified Product Yield | 70 - 85% | Yield after silica gel column chromatography. Highly dependent on purification efficiency. |

| Purity (Post-Purification) | >98% | As determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) analysis. |

| Z-Group Deprotection Time | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC. |

| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up and purification. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Leu-Gly-OMe)

This protocol describes the coupling of this compound with glycine methyl ester to form the dipeptide Z-Leu-Gly-OMe.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Neutralization of Amino Acid Ester:

-

Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred suspension.

-

Stir the mixture at 0 °C for 20-30 minutes to ensure complete neutralization and formation of the free amino acid ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Add the this compound solution to the neutralized glycine methyl ester solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Z-Leu-Gly-OMe by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the purified dipeptide.

-

-

Z-Group Deprotection (Catalytic Hydrogenation):

-

Dissolve the purified Z-Leu-Gly-OMe (1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the peptide).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide, H-Leu-Gly-OMe.

-

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating a Z-Leu residue into a peptide chain on a solid support, typically in the context of a Boc/Bzl protection strategy.

Materials:

-

Appropriate solid support (e.g., Merrifield resin, Wang resin) pre-loaded with the C-terminal amino acid.

-

This compound

-

Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in DCM for Boc-SPPS)

-

Neutralization base (e.g., DIPEA in DCM or DMF)

-

Solvents: DCM, DMF

-

Washing solvents: DCM, DMF, Methanol

-

Cleavage cocktail (e.g., HF or TFMSA for cleavage from Merrifield resin)

Procedure:

-

Resin Swelling: Swell the peptide-resin in an appropriate solvent (e.g., DCM or DMF) for 30-60 minutes.

-

N-α-Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide using the appropriate deprotection reagent and protocol.

-

Washing: Thoroughly wash the resin with alternating washes of DMF and DCM to remove residual reagents.

-

Neutralization: Neutralize the resin-bound amine with a solution of DIPEA in DCM or DMF.

-

Coupling:

-

Dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the swollen, deprotected, and neutralized resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups (and the N-terminal Z-group if desired) using a strong acid cleavage cocktail (e.g., anhydrous HF or TFMSA).

Visualizations

Solution-Phase Dipeptide Synthesis Workflow

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: The iterative cycle of solid-phase peptide synthesis for incorporating a Z-Leu residue.

References

Z-Leu-OSu: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-α-Cbz-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a key reagent in synthetic chemistry, particularly in the field of peptide synthesis. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates relevant chemical transformations.

Core Compound Data

This compound is a derivative of the amino acid L-leucine, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group. This dual functionality makes it a valuable building block for the controlled formation of peptide bonds.

| Property | Value | Citations |

| Chemical Name | N-α-Cbz-L-leucine N-hydroxysuccinimide ester | |

| Synonyms | This compound, Cbthis compound | |

| CAS Number | 3397-35-1 | [1] |

| Molecular Formula | C₁₈H₂₂N₂O₆ | [1] |

| Molecular Weight | 362.38 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

Synthesis of this compound

The synthesis of this compound from its precursor, Z-Leu-OH, is a standard procedure in organic chemistry involving the activation of the carboxylic acid with a coupling reagent in the presence of N-hydroxysuccinimide.

Experimental Protocols

Synthesis of this compound from Z-Leu-OH

This protocol describes a general method for the synthesis of this compound using dicyclohexylcarbodiimide (DCC) as the coupling agent.

Methodology:

-

Dissolution: Dissolve Z-Leu-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise.

-

Reaction: Stir the reaction mixture at 0°C for 2-4 hours and then allow it to warm to room temperature. Continue stirring overnight.

-

Work-up: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Peptide Coupling using this compound (Solution-Phase)

This protocol outlines the use of this compound to form a peptide bond with a free amine in a solution-phase synthesis.

Methodology:

-

Dissolution: Dissolve the amino acid or peptide with a free amino group (amine component, 1 equivalent) in a suitable solvent such as DMF or DCM.[1]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1-2 equivalents), to the solution to neutralize any amine salts and to scavenge the acidic N-hydroxysuccinimide byproduct.[1]

-

Coupling: Add a solution of this compound (1-1.2 equivalents) in the same solvent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude peptide can be purified by column chromatography or recrystallization.

Applications in Drug Development and Research

This compound is primarily utilized as a building block in the synthesis of peptides.[3] The N-hydroxysuccinimide ester provides a highly reactive carboxyl group that readily couples with the amino group of another amino acid or peptide chain, forming a stable amide bond.[3] The benzyloxycarbonyl (Z) group protects the α-amino group from unwanted side reactions during the coupling process. This protecting group is stable under a variety of conditions and can be removed by methods such as catalytic hydrogenation.

The controlled, stepwise addition of amino acids is fundamental in the synthesis of therapeutic peptides and in the development of peptide-based drugs. The use of activated esters like this compound is a well-established and reliable method in both solution-phase and solid-phase peptide synthesis.[3]

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The compound should be stored in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-Leu-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical reagent in peptide synthesis and bioconjugation. This document outlines the detailed methodologies for its preparation and subsequent purification, presenting key quantitative data in a structured format.

Overview

This compound is an activated ester of Z-L-leucine, where the benzyloxycarbonyl (Z) group protects the α-amino group of leucine. The N-hydroxysuccinimide (OSu) ester is a highly reactive functional group that readily couples with primary amines under mild conditions to form stable amide bonds. This property makes this compound a valuable building block for the incorporation of a protected leucine residue in both solution-phase and solid-phase peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxylic acid of N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) with a coupling agent in the presence of N-hydroxysuccinimide (NHS). A common and effective coupling agent for this transformation is N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Principle

The reaction proceeds via the DCC-mediated activation of the carboxyl group of Z-Leu-OH, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired this compound and the byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.

Caption: Synthesis of this compound via DCC/NHS coupling.

Experimental Protocol: Synthesis

Materials:

-

N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a clean, dry round-bottom flask, dissolve N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) (1.0 equivalent) and N-Hydroxysuccinimide (NHS) (1.1-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

In a separate container, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equivalents) in a minimal amount of the same anhydrous solvent.

-

Slowly add the DCC solution dropwise to the cooled solution of Z-Leu-OH and NHS over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

-

Gradually warm the reaction mixture to room temperature and continue stirring overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form during this time.

Quantitative Data: Synthesis

| Parameter | Value |

| Reactants | |

| Z-Leu-OH | 1.0 equivalent |

| N-Hydroxysuccinimide (NHS) | 1.1 - 1.2 equivalents |

| Dicyclohexylcarbodiimide (DCC) | 1.1 - 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DCM or THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 13 - 18 hours |

| Product Information | |

| Molecular Formula | C18H22N2O6 |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 3397-35-1 |

Purification of this compound

Purification of the crude product is essential to remove the DCU byproduct and any unreacted starting materials. Recrystallization is the most common and effective method for obtaining pure this compound.

Experimental Protocol: Purification

Work-up Procedure:

-

After the reaction is complete, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude this compound as a solid or viscous oil.

Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Common solvent systems for recrystallization of Z-protected amino acid NHS esters include ethanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

-

Once the crude product is fully dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in a refrigerator or an ice bath.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

-

Dry the purified this compound crystals under vacuum.

Caption: Purification workflow for this compound.

Quantitative Data: Purification and Characterization

| Parameter | Value |

| Purification Method | Recrystallization |

| Recrystallization Solvents | Ethanol, Ethyl Acetate/Hexanes |

| Typical Yield | >85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114-116 °C |

Storage and Handling

This compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it at -20°C. When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

The synthesis and purification of this compound via the DCC/NHS coupling method is a robust and efficient procedure for obtaining this valuable peptide synthesis reagent. Careful control of reaction conditions and a straightforward recrystallization protocol can yield a high-purity product suitable for demanding applications in research and drug development.

Stability and Storage of Z-Leu-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Z-Leu-OSu (N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester). Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in applications such as peptide synthesis and bioconjugation. This document outlines the primary degradation pathways, recommended storage conditions, and handling procedures to ensure the integrity and reactivity of this compound.

Chemical Stability and Degradation Pathway

The utility of this compound, like other N-hydroxysuccinimide (NHS) esters, is intrinsically linked to its reactivity, which also makes it susceptible to degradation. The primary mechanism of degradation is hydrolysis.

Hydrolysis: The Primary Degradation Pathway

This compound is highly susceptible to hydrolysis, a chemical reaction in which water cleaves the ester bond, yielding N-benzyloxycarbonyl-L-leucine and N-hydroxysuccinimide (NHS). This reaction is irreversible and renders the compound inactive for its intended purpose of reacting with primary amines.

The rate of hydrolysis is significantly influenced by the pH of the environment. In aqueous solutions, the hydrolysis of NHS esters is accelerated at neutral to alkaline pH. Hydroxide ions act as a catalyst for this degradation. Therefore, maintaining a low-pH environment is crucial when working with this compound in aqueous media, although this can be challenging as the desired reaction with amines (aminolysis) is typically more efficient at a slightly alkaline pH (7.2-8.5).

Caption: Primary degradation pathway of this compound via hydrolysis.

Recommended Storage Conditions

Proper storage is paramount to preserving the shelf-life and reactivity of this compound. The key to successful storage is minimizing exposure to moisture and high temperatures.

Solid Form

For long-term storage, this compound should be kept as a solid powder. The following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is ideal. Storage at 2-8°C is acceptable for shorter periods. | Low temperatures slow down the rate of any potential degradation reactions. |

| Atmosphere | Store under an inert, dry atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture, which can cause hydrolysis. |

| Container | Tightly sealed, opaque container. | Protects from moisture and light. |

| Dessicant | Store in a desiccator or with a desiccant. | Actively removes any residual moisture from the storage environment. |

In Solution

Stock solutions of this compound should be prepared in anhydrous (water-free) organic solvents.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | These polar aprotic solvents are excellent for dissolving this compound and, when anhydrous, prevent hydrolysis. |

| Temperature | -20°C. Some sources suggest -80°C for very long-term storage. | Significantly reduces the rate of any potential degradation. |

| Handling | Prepare fresh solutions for each use whenever possible. If storing, aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction to the main stock. | Minimizes degradation and contamination. |

Handling Procedures

Due to its sensitivity to moisture, specific handling procedures should be followed to maintain the integrity of this compound.

General Handling

-

Work Environment: Handle the solid compound in a dry environment, such as a glove box or under a stream of dry inert gas.

-

Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the required amount of this compound quickly and in a low-humidity environment.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this or any chemical reagent.

Experimental Workflow for Use

The following workflow is recommended when using this compound in a reaction, for example, the labeling of a primary amine-containing molecule.

Caption: Recommended experimental workflow for using this compound.

Experimental Protocols

Protocol: Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry

This method relies on the fact that the hydrolysis of an NHS ester releases N-hydroxysuccinimide, which has a characteristic absorbance at 260 nm.

Materials:

-

This compound

-

Anhydrous DMF or DMSO

-

Aqueous buffers of varying pH (e.g., pH 7.0, 8.0, 9.0)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical concentration is 10-20 mM.

-

Set up the spectrophotometer to measure absorbance at 260 nm at a constant temperature (e.g., 25°C).

-

Establish a baseline by adding the reaction buffer to a cuvette and zeroing the instrument.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer in the cuvette. Mix quickly and thoroughly. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction rate.

-

Monitor the absorbance at 260 nm over time. The rate of increase in absorbance corresponds to the rate of NHS release and thus the rate of hydrolysis.

-

Calculate the half-life (t½) of the NHS ester at each pH by fitting the absorbance data to a first-order rate equation.

This protocol can be repeated at different temperatures to determine the temperature dependence of the hydrolysis rate.

Conclusion

The stability of this compound is critically dependent on environmental conditions, with hydrolysis being the primary degradation pathway. To ensure the integrity and reactivity of this valuable reagent, it is imperative to store it under cold, dry, and inert conditions. When preparing solutions, the use of anhydrous organic solvents is essential. By following the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can maximize the shelf-life and performance of this compound in their applications.

Solubility of Z-Leu-OSu in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (Z-Leu-OSu), a critical parameter for its effective use in peptide synthesis and other bioconjugation applications. Due to a lack of extensive, publicly available quantitative data, this guide focuses on providing a summary of qualitative solubility information, a detailed experimental protocol for determining precise solubility, and logical workflows to guide laboratory practices.

Understanding the Solubility of this compound

This compound is an amino acid derivative widely used as a building block in peptide synthesis. The benzyloxycarbonyl (Z) protecting group and the N-hydroxysuccinimide (OSu) ester impart specific physicochemical properties that influence its solubility. The OSu group, in particular, is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, a key step in peptide bond formation. This reaction is typically carried out in organic solvents, making an understanding of the compound's solubility essential for reaction setup, purification, and handling.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and common applications in synthesis, a qualitative assessment of its solubility can be inferred. The synthesis of similar N-protected amino acid-OSu esters often utilizes polar aprotic solvents, suggesting good solubility in these media.

Below is a summary of the expected qualitative solubility of this compound in various common organic solvents. It is crucial to note that this information is largely inferred from related compounds and general principles of NHS ester chemistry. For critical applications, experimental verification is strongly recommended.

| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility of this compound |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Likely Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Likely Soluble |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Sparingly Soluble to Soluble |

| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble |

| Ethanol (EtOH) | C₂H₆O | Polar Protic | Sparingly Soluble |

| Water | H₂O | Polar Protic | Insoluble |

| n-Hexane | C₆H₁₄ | Nonpolar | Insoluble |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following gravimetric shake-flask method is recommended. This protocol is adapted from established methodologies for determining the solubility of amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (anhydrous grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Centrifuge

-

Small, sealable glass vials

-

Calibrated pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealable glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Record the initial mass of the vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours. This ensures the solvent is fully saturated with this compound.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand at the same temperature to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a constant temperature.

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Transfer the supernatant to a new pre-weighed vial.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of this compound, or under vacuum).

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as mg/mL or mol/L, based on the mass of the solute and the volume of the supernatant taken for analysis.

-

Visualization of Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key experimental and logical workflows related to the solubility and use of this compound.

Caption: A generalized workflow for the experimental determination of this compound solubility.

Caption: A simplified workflow for the synthesis of this compound, highlighting solvent use.[1]

Conclusion

While specific quantitative solubility data for this compound is sparse in the public domain, this guide provides researchers with the necessary tools to understand and determine this crucial parameter. The qualitative solubility table offers a starting point for solvent selection, and the detailed experimental protocol empowers laboratories to generate precise, application-specific data. The provided workflows offer a clear visual representation of the processes involved in both determining solubility and synthesizing the compound itself, underscoring the importance of solvent choice in the successful application of this compound in research and development. For all critical applications, in-house verification of solubility is highly recommended to ensure the accuracy and reproducibility of experimental outcomes.

References

Understanding the OSu leaving group in peptide synthesis

An In-depth Technical Guide on the OSu Leaving Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-hydroxysuccinimide (OSu) leaving group and its activated ester (NHS ester) in peptide synthesis. N-hydroxysuccinimide esters are pivotal reagents for the efficient formation of amide bonds, a fundamental reaction in the synthesis of peptides and bioconjugates.[1][2] This document details the underlying chemistry, reaction kinetics, and practical applications, offering a valuable resource for professionals in peptide chemistry and drug development.

Core Concepts of OSu/NHS Ester Chemistry

N-hydroxysuccinimide (NHS or HOSu) is utilized to convert the carboxyl group of an N-protected amino acid into a highly reactive NHS ester.[3] This "activation" transforms the carboxyl group's hydroxyl, a poor leaving group, into an OSu group, which is readily displaced by a nucleophilic primary amine, such as the N-terminal amine of a peptide chain.[3] This process is central to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1][3]

The primary advantages of employing the OSu leaving group strategy include:

-

Reduced Racemization: The NHS ester intermediate is more stable and less prone to racemization compared to intermediates formed by carbodiimides alone, which is crucial for maintaining the stereochemical integrity of the amino acids.[1]

-

High Reactivity and Yields: NHS esters exhibit high reactivity towards primary amines, leading to efficient peptide bond formation and higher yields of the desired peptide.[1][2]

-

Stability of Activated Esters: NHS-activated amino acids are relatively stable and can often be isolated and stored, which is advantageous for process control and scalability.[4][5]

Mechanism of Activation and Coupling

The formation of an NHS ester is typically achieved by reacting an N-protected amino acid with N-hydroxysuccinimide in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][6][7] The carbodiimide activates the carboxylic acid, which then reacts with NHS to form the stable NHS ester. The subsequent coupling step involves the nucleophilic attack of a free amino group on the ester, forming a stable amide bond and releasing NHS as a byproduct.[1]

Figure 1: Mechanism of NHS ester activation and peptide coupling.

Quantitative Data and Stability

The stability of the NHS ester is a critical parameter, as it is susceptible to hydrolysis, which competes with the desired aminolysis (peptide bond formation).[8] The rate of this hydrolysis is significantly influenced by pH and temperature.

In Vitro Stability of NHS Esters

The primary degradation pathway for NHS esters in aqueous media is hydrolysis.[8] The stability, often expressed as a half-life, decreases significantly as the pH increases.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [8] |

| 7.2-8.5 | Room Temperature | 0.5 - 4 hours | [8] |

| 8.0 | Not Specified | 1 hour | [8] |

| 8.6 | 4 | 10 minutes | [8] |

| 9.0 | Not Specified | Minutes | [8] |

Table 1: General half-life of NHS esters at various pH values. This data should be used as a guideline, and empirical determination for specific NHS-activated peptides is recommended.

The optimal pH for coupling reactions with amines in aqueous buffers is typically between 8.3 and 8.5, which represents a compromise between maintaining the amine in its nucleophilic, deprotonated state and minimizing the rate of NHS ester hydrolysis.[9][10][11]

Figure 2: Competing reaction pathways for an NHS ester.

Experimental Protocols

Protocol for Synthesis of an NHS-Activated Amino Acid

This protocol describes the general procedure for activating an N-terminally protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH) using DCC and N-hydroxysuccinimide.[5][7]

Materials:

-

N-protected amino acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and NHS (1.1 equivalents) in the chosen solvent.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in the same solvent dropwise to the cooled mixture with stirring.

-

Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.

-

Filter off the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude NHS ester can be purified by recrystallization (e.g., from an ethanol/ether mixture).

Protocol for Solid-Phase Peptide Synthesis (SPPS) using an NHS-Activated Amino Acid

This protocol outlines a single coupling cycle within a standard Fmoc-based SPPS workflow, incorporating a pre-activated NHS ester.[12][13]

Materials:

-

Fmoc-protected peptide-resin

-

20% piperidine in DMF (for Fmoc deprotection)

-

Pre-activated Fmoc-amino acid-OSu ester (1.5-2 equivalents)

-

Base, such as Diisopropylethylamine (DIPEA) (optional, but can accelerate the reaction)

-

DMF (peptide synthesis grade)

-

DCM (for washing)

SPPS Cycle Workflow:

Figure 3: Standard Fmoc-SPPS cycle using an NHS ester.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.[12]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group, exposing the N-terminal amine.[12]

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

Coupling: Dissolve the Fmoc-amino acid-OSu ester (1.5-2 equivalents) in DMF. If used, add DIPEA (3-4 equivalents). Add this solution to the resin.[12]

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. The NHS ester will react with the free N-terminal amine of the peptide chain.[12]

-

Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol for Solution-Phase Peptide Coupling

This protocol describes a typical solution-phase coupling using an isolated NHS-activated amino acid.

Materials:

-

N-Boc-Amino-Acid-OSu (commercially available or synthesized)

-

C-protected amino acid or peptide (e.g., H-Gly-OMe)

-

Base, such as DIPEA or triethylamine (TEA)

-

Solvent (e.g., DMF, THF)

Procedure:

-

Dissolve the C-protected amino acid or peptide (1 equivalent) in the chosen solvent.

-

Add the base (1.1-1.5 equivalents) to the solution.

-

Add the N-Boc-Amino-Acid-OSu (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or HPLC. Reactions are typically complete within a few hours to overnight.

-

Upon completion, the workup procedure usually involves aqueous extraction to remove the water-soluble NHS byproduct and excess base, followed by purification of the dipeptide product, often by column chromatography.

Potential Side Reactions

While the OSu leaving group offers a robust method for peptide synthesis, potential side reactions can occur:

-

Hydrolysis: As previously discussed, premature hydrolysis of the NHS ester can reduce coupling efficiency.[8] This is mitigated by using anhydrous solvents and controlling the pH in aqueous environments.

-

Succinimide Ring Opening: With hindered amine coupling partners, side products from the opening of the succinimide ring can sometimes be observed.[14]

-

Racemization: Although significantly reduced compared to other methods, racemization can still occur, particularly with sensitive amino acids or under harsh basic conditions.[1]

-

Guanidinylation: Uronium/aminium-based coupling reagents used to form the active ester in situ can sometimes react with the unprotected N-terminus, forming a guanidine moiety that terminates the peptide chain. Pre-activation of the amino acid before adding it to the resin can prevent this.[15]

Conclusion

The N-hydroxysuccinimide (OSu) leaving group is an indispensable tool in modern peptide synthesis.[1][2] The formation of stable, yet highly reactive, NHS esters allows for efficient and stereochemically controlled peptide bond formation.[1] A thorough understanding of the reaction mechanism, kinetics, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to optimize synthesis protocols, improve yields, and ensure the quality of the final peptide product.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. bachem.com [bachem.com]

- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. N-Hydroxysuccinimide - Enamine [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. interchim.fr [interchim.fr]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. reddit.com [reddit.com]

- 15. peptide.com [peptide.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Z-Protected Leucine for Solution-Phase Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the classical and still highly relevant methods, the benzyloxycarbonyl (Z or Cbz) group holds a significant place, particularly in solution-phase synthesis.[1][2] This guide provides a comprehensive technical overview of the application of Z-protected leucine in solution-phase peptide synthesis (SPPS), a technique that remains invaluable for large-scale production and for synthesizing peptides that are challenging to produce via solid-phase methods.[3][4]

This document details the core principles, experimental protocols, and critical data associated with the use of Z-leucine, offering researchers a practical resource for implementing this robust methodology.

Core Principles of Z-Protected Leucine in Peptide Synthesis

Solution-phase peptide synthesis is an iterative process requiring the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence and prevent undesirable side reactions such as polymerization, the α-amino group of the incoming amino acid must be temporarily blocked or "protected".[3][4]

The benzyloxycarbonyl (Z) group is a urethane-type protecting group that is stable under the conditions required for peptide bond formation but can be selectively removed under mild conditions that do not cleave the newly formed peptide bond.[1]

The general workflow involves three key stages:

-

Activation & Coupling: The carboxyl group of the N-terminally protected Z-leucine is activated using a coupling reagent. This activated species then reacts with the free amino group of a C-terminally protected amino acid or peptide to form a new peptide bond.[5]

-

Purification: The newly formed Z-protected dipeptide (or larger peptide) is isolated and purified from byproducts and unreacted starting materials, typically through extraction and crystallization.[6][7]

-

Deprotection: The Z-group is removed from the N-terminus of the newly formed peptide, yielding a free amino group that is ready for the next coupling cycle.

Data Presentation: Reagents and Reaction Parameters

Quantitative data is crucial for reproducibility and optimization. The following tables summarize the common reagents, conditions, and typical outcomes for peptide synthesis using Z-leucine.

Table 1: Common Reagents for Z-Leucine Coupling

| Reagent/Component | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |

|---|---|---|---|

| Z-L-Leucine | C₁₄H₁₉NO₄ | 265.31 | N-protected amino acid |

| Amino Acid Ester HCl (e.g., H-Gly-OEt·HCl) | Variable | Variable | C-terminal amino acid component |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling/Activating agent |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant & co-activator[5] |

| Isobutyl Chloroformate | C₅H₉ClO₂ | 136.58 | Activating agent for mixed anhydride method |

| N-Methylmorpholine (NMM) | C₅H₁₁NO | 101.15 | Organic base for neutralization & activation |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Palladium on Carbon (10% Pd/C) | Pd/C | N/A | Catalyst for Z-group deprotection |

Table 2: Illustrative Quantitative Data for Dipeptide Synthesis (Z-Leu-Gly-OEt)